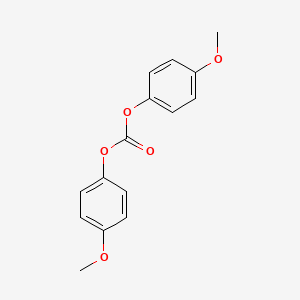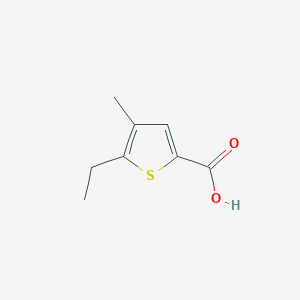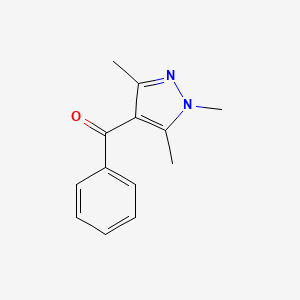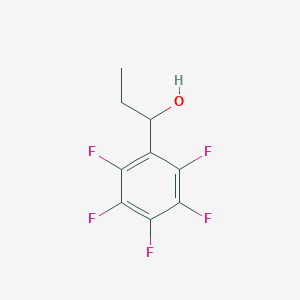
Butyl 5-oxopyrrolidine-2-carboxylate
説明
“Butyl 5-oxopyrrolidine-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of “Butyl 5-oxopyrrolidine-2-carboxylate” is C9H15NO3 . The IUPAC name is tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate . The InChI Key is QXGSPAGZWRTTOT-LURJTMIESA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl 5-oxopyrrolidine-2-carboxylate” include a molecular weight of 185.223 g/mol . Other properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
1. Combinatorial Synthesis
Butyl 5-oxopyrrolidine-2-carboxylate plays a significant role in the combinatorial synthesis of various compounds. For example, it is used in the solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, which are derived from di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride (Črt Malavašič et al., 2007).
2. Synthetic Applications in Oxidation Processes
Another application involves its use in oxidation processes. For instance, t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, including butyl 5-oxopyrrolidine-2-carboxylate, are oxidized to afford 5-methoxypyrrolin-2-one derivatives. These derivatives are important for the synthesis of various functionalized pyrrolinone derivatives (R. Sakata et al., 2011).
3. Synthesis of Pyroglutamic Acids
The compound is also utilized in the synthesis of pyroglutamic acids. An example is the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, where derivatives of butyl 5-oxopyrrolidine-2-carboxylate are synthesized and used as intermediates (J. Svete et al., 2010).
4. Supramolecular Arrangement Studies
Butyl 5-oxopyrrolidine-2-carboxylate derivatives havebeen studied for their role in supramolecular arrangements. Research has focused on understanding how weak intermolecular interactions, such as C-H⋯O and C-H⋯π, influence the crystal structure and packing of these compounds. This is crucial for advancing the knowledge of molecular conformations and the construction of supramolecular assemblies (Marivel Samipillai et al., 2016).
5. Enzymatic Inhibition Studies
In enzymatic studies, related compounds such as L-2-Imidazolidone-4-carboxylic acid, a derivative of butyl 5-oxopyrrolidine-2-carboxylate, have been identified as competitive inhibitors of 5-oxoprolinase. This enzyme plays a role in the metabolism of 5-oxo-L-proline to L-glutamate, and its inhibition is important for understanding metabolic pathways and potential therapeutic targets (P. P. van der Werf et al., 1973).
6. Synthesis of Novel Macrocyclic Inhibitors
Butyl 5-oxopyrrolidine-2-carboxylate is also utilized in the synthesis of novel macrocyclic inhibitors. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a derivative, has been used in the development of Tyk2 inhibitors, highlighting its importance in medicinal chemistry and drug development (Y. Sasaki et al., 2020).
7. Antibacterial Agent Synthesis
The compound is involved in the synthesis of antibacterial agents. For example, in the development of fluoronaphthyridines, derivatives of butyl 5-oxopyrrolidine-2-carboxylate have been explored for their potential in creating new therapeutic agents (D. Bouzard et al., 1992).
Safety and Hazards
特性
IUPAC Name |
butyl 5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAJUQOYIURHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977016 | |
| Record name | Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5-oxopyrrolidine-2-carboxylate | |
CAS RN |
61450-21-3 | |
| Record name | 5-Oxoproline butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61450-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-oxo-DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061450213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 5-oxo-DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)



![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)
![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)


![3-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propoxy]propane-1,2-diol](/img/structure/B1608788.png)
